2,6-Diazaspiro[3.5]nonane
Overview
Description
2,6-Diazaspiro[3.5]nonane is a chemical compound with the molecular formula C7H14N2 . It is also known as 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester . This compound is often used as a building block in medicinal chemistry .
Synthesis Analysis
The synthesis of 2,6-Diazaspiro[3.5]nonane and its analogs has been described in various studies . These compounds are often synthesized as orthogonally protected analogs, which serve as versatile building blocks in medicinal chemistry .Molecular Structure Analysis
The molecular structure of 2,6-Diazaspiro[3.5]nonane consists of a spirocyclic amine . The ChemSpider database provides more details about its structure .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Diazaspiro[3.5]nonane are not detailed in the search results, it’s worth noting that this compound is often used as a building block in the synthesis of various medicinal compounds .Safety And Hazards
Future Directions
Given the use of 2,6-Diazaspiro[3.5]nonane as a building block in medicinal chemistry, future research may continue to explore its potential applications in the development of new therapeutic compounds . Additionally, new methods for its synthesis, particularly those that are more efficient or environmentally friendly, may also be a focus of future research .
properties
IUPAC Name |
2,8-diazaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-7(4-8-3-1)5-9-6-7/h8-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBNSQTZCBFXGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630913 | |
Record name | 2,6-Diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diazaspiro[3.5]nonane | |
CAS RN |
885482-15-5 | |
Record name | 2,6-Diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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